1-((2-Fluorobenzyl)amino)propan-2-ol
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Overview
Description
1-((2-Fluorobenzyl)amino)propan-2-ol is an organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol It is a chiral compound that contains both an amino group and a hydroxyl group, making it an amino alcohol
Preparation Methods
The synthesis of 1-((2-Fluorobenzyl)amino)propan-2-ol typically involves the reaction of 2-fluorobenzylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
1-((2-Fluorobenzyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-((2-Fluorobenzyl)amino)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((2-Fluorobenzyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological conditions .
Comparison with Similar Compounds
1-((2-Fluorobenzyl)amino)propan-2-ol can be compared with other similar compounds, such as:
1-((2-Fluorobenzyl)amino)-2-phenyl-2-propanol: This compound has a similar structure but contains a phenyl group instead of a hydroxyl group, which may result in different chemical and biological properties.
1-((2-Fluorobenzyl)oxy)propan-2-ol: This compound has an ether linkage instead of an amino group, which can affect its reactivity and applications.
These comparisons highlight the unique features of this compound, such as its dual functional groups and potential for diverse applications.
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-8(13)6-12-7-9-4-2-3-5-10(9)11/h2-5,8,12-13H,6-7H2,1H3 |
InChI Key |
RDXJXBHOADGGBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC=CC=C1F)O |
Origin of Product |
United States |
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